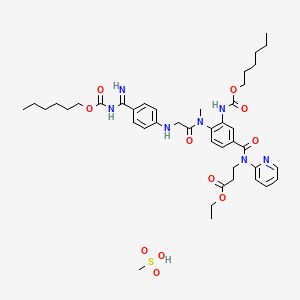
DBG-3A Dihexyl Mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBG-3A Dihexyl Mesylate: is a chemical compound with the molecular formula C41H55N7O8S . This compound is primarily used in research settings due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DBG-3A Dihexyl Mesylate typically involves multiple steps, starting with the reaction of hexyl alcohol with methanesulfonyl chloride to form hexyl mesylate. This intermediate is then reacted with other chemical reagents under controlled conditions to build the complex structure of This compound .
Industrial Production Methods
In an industrial setting, the production of This compound would involve scaling up these synthetic routes, ensuring consistent quality and yield. Advanced purification techniques and quality control measures are essential to achieve the desired purity and performance of the compound.
Análisis De Reacciones Químicas
DBG-3A Dihexyl Mesylate: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure and properties.
Substitution: : Substitution reactions are common, where different functional groups can be introduced into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of This compound
Aplicaciones Científicas De Investigación
DBG-3A Dihexyl Mesylate: has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and chemical research.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Studied for its therapeutic potential in various medical applications.
Industry: : Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which DBG-3A Dihexyl Mesylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and potential therapeutic effects.
Propiedades
Fórmula molecular |
C42H59N7O11S |
|---|---|
Peso molecular |
870.0 g/mol |
Nombre IUPAC |
ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid |
InChI |
InChI=1S/C41H55N7O8.CH4O3S/c1-5-8-10-14-26-55-40(52)45-33-28-31(39(51)48(25-23-37(50)54-7-3)35-16-12-13-24-43-35)19-22-34(33)47(4)36(49)29-44-32-20-17-30(18-21-32)38(42)46-41(53)56-27-15-11-9-6-2;1-5(2,3)4/h12-13,16-22,24,28,44H,5-11,14-15,23,25-27,29H2,1-4H3,(H,45,52)(H2,42,46,53);1H3,(H,2,3,4) |
Clave InChI |
UFDLHQLRFMSLEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)NC1=C(C=CC(=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)N(C)C(=O)CNC3=CC=C(C=C3)C(=N)NC(=O)OCCCCCC.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















